3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-
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Overview
Description
2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is a heterocyclic compound that features a unique triazoloazepine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperidine moiety and the triazoloazepine ring system contributes to its diverse chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the triazoloazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to intercalate with DNA, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-based compound with potential anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Exhibits a range of biological activities, including antitumor and anti-inflammatory effects.
Uniqueness
2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is unique due to its specific structural features, such as the combination of the piperidine and triazoloazepine moieties. This unique structure contributes to its distinct chemical reactivity and potential pharmacological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H22N4S |
---|---|
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thione |
InChI |
InChI=1S/C13H22N4S/c18-13-16-10-6-1-3-7-12(16)14-17(13)11-15-8-4-2-5-9-15/h1-11H2 |
InChI Key |
VDAWJHVRHOQBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=S)N2CC1)CN3CCCCC3 |
Origin of Product |
United States |
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